molecular formula C8H5BrN2O2S B13331135 Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate

Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate

Cat. No.: B13331135
M. Wt: 273.11 g/mol
InChI Key: HWVPOYVIUXYTIN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate is a chemical compound with the molecular formula C8H5BrN2O2S It is a derivative of pyridine, a heterocyclic aromatic organic compound

Properties

Molecular Formula

C8H5BrN2O2S

Molecular Weight

273.11 g/mol

IUPAC Name

methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate

InChI

InChI=1S/C8H5BrN2O2S/c1-13-8(12)7-6(11-4-14)2-5(9)3-10-7/h2-3H,1H3

InChI Key

HWVPOYVIUXYTIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Br)N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate typically involves the reaction of 5-bromo-2-chloropyridine with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions to facilitate the formation of the isothiocyanate group. The resulting intermediate is then treated with methyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield thiol derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Solvents: Acetone, acetonitrile, dichloromethane

    Catalysts: Palladium catalysts for certain substitution reactions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Thiourea Derivatives: Formed from addition reactions with amines

    Sulfonyl Derivatives: Formed from oxidation reactions

    Thiol Derivatives: Formed from reduction reactions

Scientific Research Applications

Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate involves its interaction with nucleophilic sites on biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino groups on proteins, leading to the modification of enzyme activities and protein functions. This reactivity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-isothiocyanatopyridine-3-carboxylate
  • Methyl 5-chloro-3-isothiocyanatopyridine-2-carboxylate
  • Methyl 5-bromo-3-isocyanatopyridine-2-carboxylate

Uniqueness

Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate is unique due to the specific positioning of the bromine and isothiocyanate groups on the pyridine ring. This unique structure imparts distinct reactivity and functional properties, making it a valuable compound for targeted chemical synthesis and biological studies.

Biological Activity

Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both a bromine atom and an isothiocyanate functional group. The structural formula can be represented as follows:

C8H6BrN3O2S\text{C}_8\text{H}_6\text{BrN}_3\text{O}_2\text{S}

This compound exhibits a molecular weight of approximately 252.12 g/mol, which contributes to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that isothiocyanates, including this compound, possess notable anticancer properties. Isothiocyanates are known for inducing apoptosis in various cancer cell lines through multiple pathways, including the modulation of cell cycle regulators and the activation of caspases .

Case Study: Anticancer Activity
In a study evaluating the efficacy of various isothiocyanates against human cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM .

Cell Line IC50 (µM) Mechanism of Action
MCF715Apoptosis induction
NCI-H46012Cell cycle arrest
SF-26818Caspase activation

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and function .

Table: Antimicrobial Efficacy

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli50
Staphylococcus aureus25

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation.
  • Gene Expression Modulation : Alters the expression of genes associated with apoptosis and cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells, leading to apoptosis.

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, this compound has a favorable safety profile; however, further in vivo studies are needed to establish long-term effects and potential side effects .

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